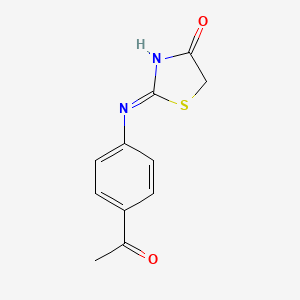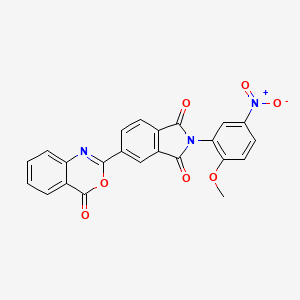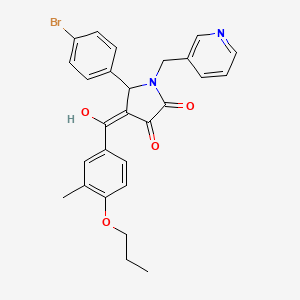![molecular formula C25H25ClN2O4S B11631296 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11631296.png)
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle implique généralement plusieurs étapes, notamment la formation du cycle thiophène, l'introduction des groupes carbamoyl et phénylpropanoyl et le processus d'estérification. Chaque étape nécessite des réactifs et des conditions spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, des techniques de purification avancées et l'automatisation pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire des doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'hydroxyde de sodium). Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le 5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthylthiophène-3-carboxylate d'éthyle : Manque le groupe phénylpropanoyl.
5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-aminothiophène-3-carboxylate d'éthyle : Manque le groupe phénylpropanoyl et possède un groupe amino à la place.
5-[(3-chloro-2-méthylphényl)carbamoyl]-4-méthyl-2-[(3-phénylpropanoyl)amino]thiophène-3-carboxylate d'éthyle : Structure similaire mais avec des substituants différents.
Propriétés
Formule moléculaire |
C25H25ClN2O4S |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H25ClN2O4S/c1-4-32-25(31)21-16(3)22(23(30)27-19-12-8-11-18(26)15(19)2)33-24(21)28-20(29)14-13-17-9-6-5-7-10-17/h5-12H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
Clé InChI |
YBMGQZLDMVYFHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631228.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631229.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11631236.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)


![2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11631249.png)
![N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11631262.png)
![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)
